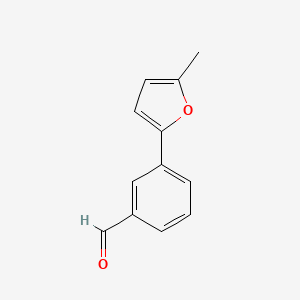

3-(5-Methyl-2-furyl)benzaldehyd

Übersicht

Beschreibung

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a benzaldehyde moiety attached to a 5-methyl-2-furyl group. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

3-(5-Methyl-2-furyl)benzaldehyde is primarily used in the flavor and fragrance industry due to its unique aromatic properties. It contributes to the formulation of perfumes and food additives, enhancing sensory experiences.

- Key Uses:

- Flavoring agent in food products.

- Fragrance component in perfumes and cosmetics.

Pharmaceutical Development

In pharmaceutical research, 3-(5-Methyl-2-furyl)benzaldehyde serves as an important intermediate in the synthesis of various drugs. Its structural properties allow it to be a building block for creating complex pharmaceutical compounds.

- Case Study:

Organic Synthesis

This compound is widely utilized as a building block in organic chemistry. It facilitates the creation of complex molecules through various synthetic routes, making it valuable for researchers in chemical synthesis.

- Applications:

- Used in multi-step synthetic pathways to produce diverse organic compounds.

- Acts as a precursor for synthesizing heterocyclic compounds.

Material Science

3-(5-Methyl-2-furyl)benzaldehyde has potential applications in material science, particularly in developing polymers and coatings. Its unique chemical properties can enhance the performance characteristics of materials.

- Research Insights:

Aromatic Compound Studies

The compound is valuable for studying aromatic compounds, helping scientists understand their behavior and interactions under various conditions. This research is crucial for applications ranging from environmental science to materials engineering.

- Research Findings:

Data Table: Summary of Applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(5-Methyl-2-furyl)benzaldehyde can be synthesized through the reaction of 2-methylfuran with 3-bromobenzaldehyde . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 3-(5-Methyl-2-furyl)benzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: 3-(5-Methyl-2-furyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group in 3-(5-Methyl-2-furyl)benzaldehyde can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like hydrochloric acid (HCl).

Major Products Formed:

Oxidation: 3-(5-Methyl-2-furyl)benzoic acid.

Reduction: 3-(5-Methyl-2-furyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Wirkmechanismus

The mechanism of action of 3-(5-Methyl-2-furyl)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The specific pathways involved may vary depending on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

- 4-(4-Chloro-3-methylphenoxy)benzaldehyde

- 4-[3-(Diethylamino)propoxy]benzaldehyde

- (5-Benzyl-3-furyl)methanol

Comparison: 3-(5-Methyl-2-furyl)benzaldehyde is unique due to the presence of the 5-methyl-2-furyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₂H₁₀O₂, characterized by a furan ring substituted with a methyl group at the 5-position and a benzaldehyde moiety at the 3-position. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 3-(5-Methyl-2-furyl)benzaldehyde, supported by data tables, research findings, and case studies.

- Molecular Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- Appearance : Pale yellow liquid at room temperature

The biological activity of 3-(5-Methyl-2-furyl)benzaldehyde is largely attributed to its ability to interact with various molecular targets through its aldehyde functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects. The specific pathways involved may vary depending on the biological context and target molecules.

Antimicrobial Properties

Research indicates that 3-(5-Methyl-2-furyl)benzaldehyde exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell models. This property makes it a candidate for further research in inflammatory diseases.

Antioxidant Activity

3-(5-Methyl-2-furyl)benzaldehyde also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their overall biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(5-Methyl-2-furyl)benzaldehyde, a comparison with structurally similar compounds is helpful.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Furylbenzaldehyde | Furan ring at position 2 | Exhibits strong electrophilic character |

| 5-Methylfurfural | Furan ring with aldehyde functionality | Known for high reactivity in Diels-Alder reactions |

| 4-(5-Methyl-2-furyl)phenol | Hydroxyl group on phenol structure | Displays significant antioxidant properties |

This comparison highlights how the combination of furan and benzaldehyde functionalities in 3-(5-Methyl-2-furyl)benzaldehyde allows it to participate in diverse chemical reactions and exhibit distinct biological activities .

Case Studies

Several studies have explored the biological activities of 3-(5-Methyl-2-furyl)benzaldehyde:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of commonly used antibiotics.

- Inflammation Model : In an experimental model of inflammation, administration of 3-(5-Methyl-2-furyl)benzaldehyde resulted in a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

- Oxidative Stress Assessment : Research assessing the antioxidant capacity revealed that this compound could significantly reduce oxidative stress markers in cellular models, supporting its role as a protective agent against cellular damage .

Eigenschaften

IUPAC Name |

3-(5-methylfuran-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOZCFCYNADKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378212 | |

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-03-1 | |

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.